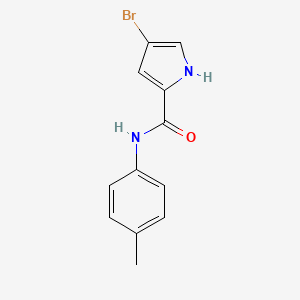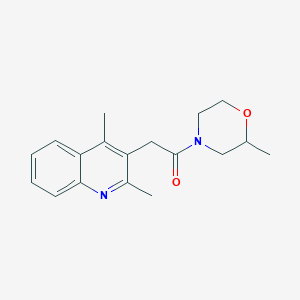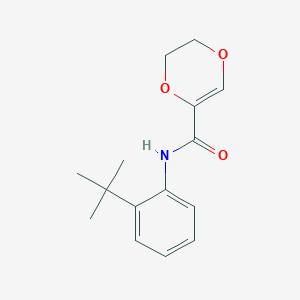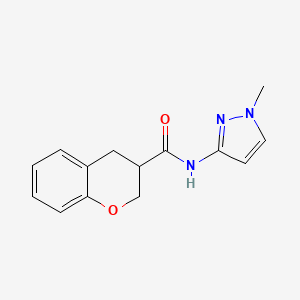![molecular formula C18H22N2O3S B7462719 N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7462719.png)
N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide, also known as NSC 39884, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and has been found to exhibit a variety of biochemical and physiological effects. In
Mechanism of Action
N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884 exerts its biological effects by binding to the ATP-binding site of protein kinase CK2, thereby inhibiting its activity. This leads to a decrease in the phosphorylation of downstream targets, which can result in the inhibition of cell growth and survival.
Biochemical and physiological effects:
N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884 has been found to exhibit a variety of biochemical and physiological effects, including the inhibition of cell growth and survival, the induction of apoptosis, and the inhibition of angiogenesis. This compound has also been found to enhance the efficacy of chemotherapy drugs and to reduce the toxicity associated with these drugs.
Advantages and Limitations for Lab Experiments
N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884 has several advantages for use in lab experiments, including its high purity and stability, its ability to inhibit protein kinase CK2, and its potential use in cancer research. However, there are also some limitations associated with the use of N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884, including its relatively high cost and the need for specialized equipment for its synthesis and purification.
Future Directions
There are several potential future directions for research on N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884. One area of interest is the development of more potent and selective inhibitors of protein kinase CK2, which could lead to the development of more effective cancer treatments. Another area of interest is the investigation of the role of N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884 in other biological processes, such as inflammation and neurodegenerative diseases. Additionally, the development of new synthesis methods for N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884 could lead to more efficient and cost-effective production of this compound for use in scientific research.
Synthesis Methods
N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884 can be synthesized using a variety of methods, including the reaction of 4-ethylphenethylamine with 4-(methylsulfonyl)benzoyl chloride in the presence of a base. The resulting compound can then be purified using column chromatography to obtain N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884 in its pure form.
Scientific Research Applications
N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884 has been extensively studied for its potential use in scientific research. This compound has been found to exhibit a variety of biological activities, including the inhibition of protein kinase CK2, which is involved in the regulation of cell growth and survival. N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide 39884 has also been found to inhibit the growth of cancer cells and to enhance the effectiveness of chemotherapy drugs.
properties
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-14-5-7-15(8-6-14)13(2)20-18(21)16-9-11-17(12-10-16)24(22,23)19-3/h5-13,19H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCOOBIZLDDKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-ethylphenyl)ethyl]-4-(methylsulfamoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-[(5-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7462636.png)

![N-[3-methyl-1-oxo-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]butan-2-yl]acetamide](/img/structure/B7462650.png)
![8-[[4-[[5-(4-Chlorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]methyl]quinoline](/img/structure/B7462653.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(N-methylanilino)ethanone](/img/structure/B7462655.png)

![5-bromo-4-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one](/img/structure/B7462665.png)
![1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7462679.png)
![5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole](/img/structure/B7462685.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7462694.png)
![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462702.png)


![5-(3-methoxyphenyl)-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7462735.png)